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molecular formula C11H16ClN3 B8516158 tert-butyl-(2-chloro-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-amine

tert-butyl-(2-chloro-6,7-dihydro-5H-cyclopentapyrimidin-4-yl)-amine

Cat. No. B8516158
M. Wt: 225.72 g/mol
InChI Key: SEUFQIPZVGLRBQ-UHFFFAOYSA-N
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Patent
US07989463B2

Procedure details

A mixture of 2,4-dichloro-6,7-dihydro-5H-cyclopentapyrimidine (0.47 g, 2.5 mmol), tert-butylamine (1.25 ml, 11.8 mmol) and isopropanol (5 ml) was heated at reflux for 8 to 18 hours. After evaporation of volatiles the mixture was purified by flash chromatography over silica gel to afford the title compound as a white solid (0.36 g, 64% yield).
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]2[CH2:9][CH2:10][CH2:11][C:4]=2[N:3]=1.[C:12]([NH2:16])([CH3:15])([CH3:14])[CH3:13]>C(O)(C)C>[C:12]([NH:16][C:6]1[C:5]2[CH2:9][CH2:10][CH2:11][C:4]=2[N:3]=[C:2]([Cl:1])[N:7]=1)([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
0.47 g
Type
reactant
Smiles
ClC1=NC2=C(C(=N1)Cl)CCC2
Name
Quantity
1.25 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 to 18 hours
Duration
13 (± 5) h
CUSTOM
Type
CUSTOM
Details
After evaporation of volatiles the mixture
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography over silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC1=NC(=NC2=C1CCC2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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